molecular formula C4H4N2O4S2 B13462469 4-Sulfamoyl-1,2-thiazole-3-carboxylic acid

4-Sulfamoyl-1,2-thiazole-3-carboxylic acid

Cat. No.: B13462469
M. Wt: 208.2 g/mol
InChI Key: IFWQKEBJXRRJRP-UHFFFAOYSA-N
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Description

4-Sulfamoyl-1,2-thiazole-3-carboxylic acid is an organic compound that belongs to the class of thiazolecarboxylic acids. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfamoyl group and the carboxylic acid group makes this compound highly reactive and versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with α-haloketones, followed by oxidation to introduce the sulfamoyl group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as carbodiimides .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoyl-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H4N2O4S2

Molecular Weight

208.2 g/mol

IUPAC Name

4-sulfamoyl-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C4H4N2O4S2/c5-12(9,10)2-1-11-6-3(2)4(7)8/h1H,(H,7,8)(H2,5,9,10)

InChI Key

IFWQKEBJXRRJRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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